2,3-Dimethylbutanoic acid

Description

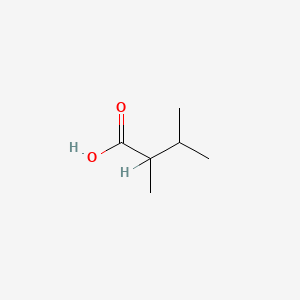

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOASZQZPWEJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871229 | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14287-61-7, 22160-11-8 | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14287-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2,3-Dimethylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022160118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dimethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOH0HXV1UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2,3-Dimethylbutanoic Acid: Properties, Synthesis, and Analysis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond basic data to provide in-depth insights into the compound's stereochemistry, synthesis, and analytical characterization, with a focus on the practical application of this versatile chiral building block.

Introduction: The Significance of a Chiral Building Block

This compound is a branched-chain carboxylic acid notable for the chirality conferred by a methyl group at the C2 position.[1] This structural feature means the compound exists as two distinct, non-superimposable mirror images known as enantiomers: (2R)-2,3-dimethylbutanoic acid and (2S)-2,3-dimethylbutanoic acid. This stereoisomerism is not a trivial detail; in the pharmaceutical and life sciences, the biological activity of a molecule is often exclusive to a single enantiomer.[2][3] Consequently, the ability to synthesize and analyze specific enantiomers of building blocks like this compound is fundamental to modern drug discovery and asymmetric synthesis.[2] This guide provides the critical data, protocols, and expert rationale necessary for its effective use in a laboratory setting.

Core Identification: Nomenclature and CAS Registry Numbers

Accurate identification is the bedrock of chemical research. The Chemical Abstracts Service (CAS) assigns a unique registry number to every distinct chemical substance. For a chiral compound like this compound, the racemic mixture and each individual enantiomer have their own specific CAS numbers.

| Identifier | Racemic this compound | (2R)-2,3-Dimethylbutanoic Acid | (2S)-2,3-Dimethylbutanoic Acid |

| IUPAC Name | This compound[1] | (2R)-2,3-dimethylbutanoic acid[4] | (2S)-2,3-dimethylbutanoic acid[5] |

| CAS Number | 14287-61-7 [6][7][8] | 27855-05-6 [4] | 15071-34-8 [5][9] |

| Molecular Formula | C₆H₁₂O₂[1] | C₆H₁₂O₂[4] | C₆H₁₂O₂[5] |

| Molecular Weight | 116.16 g/mol [1] | 116.16 g/mol [4] | 116.16 g/mol [5] |

| InChIKey | XFOASZQZPWEJAA-UHFFFAOYSA-N[1] | XFOASZQZPWEJAA-RXMQYKEDSA-N[4] | XFOASZQZPWEJAA-YFKPBYRVSA-N[5] |

| Canonical SMILES | CC(C)C(C)C(=O)O[4][5] | CC(C)C(=O)O[4] | CC(C)C(=O)O[5] |

Below is a visualization of the two enantiomers, highlighting the stereocenter at the C2 position.

Caption: Enantiomers of this compound.

Physicochemical Properties

The physical properties of the enantiomers are identical in an achiral environment. However, values reported in the literature can vary slightly due to different measurement conditions and sample purities.[9]

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [5][9] |

| Boiling Point | Approx. 190-191 °C (at 760 Torr) 62-63 °C (at 1 Torr) | [5][8][9] |

| Melting Point | Approx. -1.5 °C to 10 °C | [4][5][8][9] |

| Density | Approx. 0.87 - 0.94 g/cm³ | [5][8][9] |

| Solubility | Soluble in water, ethanol, and ether | [5][9] |

Synthesis Methodologies: Achieving Enantiopurity

The synthesis of enantiomerically pure this compound is a common challenge that showcases several key strategies in asymmetric synthesis. The choice of method often depends on the desired scale, cost, and available equipment.[10]

Key Synthetic Strategies

-

Asymmetric Synthesis via Chiral Auxiliaries: This powerful technique involves temporarily attaching a chiral molecule (the auxiliary) to an achiral precursor. The auxiliary's steric and electronic properties then direct subsequent reactions, such as alkylation, to occur on one face of the molecule, creating the desired stereocenter. Evans' oxazolidinones and pseudoephedrine amides are highly effective auxiliaries for this purpose.[10]

-

Enzymatic Kinetic Resolution: This method uses enzymes that selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. It is an environmentally friendly and highly selective option, particularly for larger-scale production.[10]

-

Synthesis from the Chiral Pool: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids (e.g., L-valine), as starting materials. These are then converted through a series of stereocontrolled reactions into the target molecule.[10]

Caption: Synthesis workflow using a pseudoephedrine chiral auxiliary.

Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide

This robust method provides excellent stereocontrol for synthesizing (2R)-2,3-dimethylbutanoic acid.[10]

-

Amide Formation:

-

Convert (S)-2-methylbutanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂).

-

React the acid chloride with (1R,2R)-pseudoephedrine in the presence of a base (e.g., triethylamine) to form the chiral amide.

-

-

Enolate Formation and Alkylation:

-

Dissolve the pseudoephedrine amide in an anhydrous solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming a chiral lithium enolate.

-

Add methyl iodide (CH₃I) to the enolate solution. The steric bulk of the pseudoephedrine auxiliary directs the methyl group to add from the less hindered face of the enolate.

-

-

Auxiliary Cleavage:

-

After the reaction is complete, quench with a proton source (e.g., saturated aqueous NH₄Cl).

-

Perform an acidic hydrolysis (e.g., with aqueous H₂SO₄) to cleave the amide bond, releasing the (2R)-2,3-dimethylbutanoic acid and recovering the pseudoephedrine auxiliary.

-

-

Purification:

-

Extract the product into an organic solvent.

-

Purify the final product using techniques such as column chromatography or distillation.

-

Analytical Techniques for Structural and Chiral Purity

Confirming the identity, chemical purity, and enantiomeric excess (e.e.) of the final product is a critical, self-validating step in any synthesis.[11] Due to the small size and lack of a strong UV chromophore on this compound, derivatization is often necessary to facilitate analysis.[12]

Key Analytical Methods

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for determining enantiomeric excess. The carboxylic acid is typically derivatized to a more volatile ester (e.g., a trimethylsilyl (TMS) ester) before injection onto a chiral GC column. The enantiomers are separated on the column and detected by the mass spectrometer.[11]

-

Chiral High-Performance Liquid Chromatography (HPLC): This can be performed directly or indirectly.

-

Direct Method: Uses a chiral stationary phase (CSP) column that interacts differently with each enantiomer, leading to their separation.[13]

-

Indirect Method: Involves reacting the acid with a chiral derivatizing agent (e.g., a chiral amine) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the compound's covalent structure and assessing its chemical purity.[11]

Caption: Workflow for chiral GC-MS analysis with derivatization.

Protocol: Chiral GC-MS Analysis via Silylation

This protocol details a common method for determining the enantiomeric excess of a this compound sample.[11]

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.

-

Add 500 µL of a suitable aprotic solvent (e.g., Dichloromethane).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) ester.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Equip the GC-MS system with a chiral capillary column (e.g., a cyclodextrin-based column).

-

Inject a solvent blank to ensure system cleanliness.

-

Inject the derivatized sample and run the appropriate temperature program to separate the enantiomers of the TMS-ester.

-

-

Data Analysis:

-

Confirm the identity of the eluting peaks by their retention times and mass spectra.

-

Integrate the peak areas corresponding to the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Applications in Research and Drug Development

The utility of enantiomerically pure this compound lies in its function as a versatile chiral building block.[2]

-

Asymmetric Synthesis: It serves as a foundational chiral starting material for synthesizing more complex molecules. Its stereocenter can direct the formation of new stereocenters in a predictable manner.[2][4]

-

Pharmaceutical Intermediates: The acid and its derivatives are used in the synthesis of biologically active compounds. For example, it has been utilized in synthetic routes for intermediates of drugs like Valsartan, an angiotensin II receptor blocker.[2]

-

Biochemical Research: The compound can be used as a tool to investigate metabolic pathways, particularly those related to branched-chain amino acids, and to study the phenomenon of chiral recognition in biological systems.[4][14]

-

Materials Science: It can be incorporated into polymers to create chiral materials with unique properties valuable for applications in drug delivery and separation technologies.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1][15]

-

Hazards: Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B). Harmful if swallowed (Acute Toxicity, Oral, Category 4). May cause respiratory irritation.[1][15]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16] Avoid breathing vapors or mists.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is more than a simple branched-chain fatty acid; it is a critical tool for chemists engaged in the stereocontrolled synthesis of complex molecules. Its distinct CAS numbers for racemic and enantiopure forms underscore the importance of stereochemical identity in modern science. A thorough understanding of its synthesis, purification, and analytical validation—as detailed in this guide—is essential for any researcher aiming to leverage its unique chiral architecture in drug discovery, materials science, and beyond.

References

- (2S)-2,3-dimethylbutanoic acid (EVT-311465). (n.d.). EvitaChem.

- (2R)-2,3-dimethylbutanoic acid | 27855-05-6. (n.d.). Smolecule.

- Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide. (n.d.). Benchchem.

- Analytical methods for characterizing (2R)-2,3-dimethylbutanoic acid. (n.d.). Benchchem.

- (2R)-2,3-Dimethylbutanoic Acid: A Versatile Chiral Building Block for Asymmetric Synthesis in Drug Discovery and Materials. (n.d.). Benchchem.

- (2S)-2,3-dimethylbutanoic acid chemical properties. (n.d.). Benchchem.

- This compound. (n.d.). Stenutz.

- This compound | 14287-61-7. (n.d.). Sigma-Aldrich.

- This compound | C6H12O2 | CID 26608. (n.d.). PubChem.

- This compound. (n.d.). CAS Common Chemistry.

- Application Notes and Protocols: (2R)-2,3-Dimethylbutanoic Acid in Asymmetric Synthesis. (n.d.). Benchchem.

- Comparative Analysis of this compound Enantiomers: A Guide for Researchers. (n.d.). Benchchem.

- Comparative Guide to Analytical Standards for (2R)-2,3-dimethylbutanoic Acid. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2024, March 26). Fisher Scientific.

- (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808. (n.d.). PubChem.

- An In-depth Technical Guide to the Discovery and History of this compound. (n.d.). Benchchem.

Sources

- 1. This compound | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]

- 5. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 14287-61-7 [sigmaaldrich.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

(S)-2,3-Dimethylbutanoic acid structure

An In-Depth Technical Guide to (S)-2,3-Dimethylbutanoic Acid: Structure, Synthesis, and Applications

Introduction

(S)-2,3-Dimethylbutanoic acid is a chiral carboxylic acid that serves as a crucial building block in the landscape of modern organic synthesis and drug development.[1][2] As a member of the branched-chain fatty acid family, its significance is derived from the specific three-dimensional arrangement of its atoms.[1][3] The molecule possesses a stereocenter at the second carbon (C2), which confers its chirality.[2][4] This guide provides an in-depth examination of the (S)-enantiomer, detailing its molecular structure, physicochemical properties, synthetic methodologies, and applications, with a focus on its role as a chiral auxiliary in asymmetric synthesis.[1][5] The precise control of stereochemistry is paramount in pharmaceutical science, where different enantiomers of a drug can exhibit vastly different biological activities and toxicological profiles.[6]

Molecular Structure and Physicochemical Properties

The structural foundation of (S)-2,3-Dimethylbutanoic acid is a four-carbon butanoic acid backbone, distinguished by two methyl substituents at the C2 and C3 positions.[4] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2,3-dimethylbutanoic acid.[7] The "(2S)" designation specifies the absolute configuration at the chiral C2 carbon, distinguishing it from its mirror image, the (2R)-enantiomer.[4][8]

The molecule's structure consists of a carboxylic acid functional group (-COOH) attached to this branched alkyl chain.[4] This combination of a polar carboxylic head and a nonpolar hydrocarbon tail results in solubility in water as well as organic solvents like ethanol and ether.[1][4]

// Nodes for atoms C1 [label="C", pos="2,1.5!"]; O1 [label="O", pos="2.8,2!"]; O2 [label="OH", pos="2.8,1!"]; C2 [label="C", pos="1,1!"]; H_C2 [label="H", pos="1,0.5!"]; C3 [label="C", pos="0,1.5!"]; H_C3 [label="H", pos="-0.5,1.5!"]; C4 [label="C", pos="0,2.5!"]; C5 [label="C", pos="-1,1!"]; C6 [label="C", pos="1.5,0!"]; // Methyl on C2

// Invisible node for stereochemistry label S_label [label="(S)", pos="0.5,0.7!", fontcolor="#34A853", fontsize=14];

// Bonds C1 -- O1 [style=double]; C1 -- O2; C1 -- C2; C2 -- H_C2 [style=dashed, arrowhead=none]; // Wedge/Dash representation C2 -- C3; C2 -- C6 [penwidth=2.5]; // Wedge C3 -- H_C3; C3 -- C4; C3 -- C5;

// Atom labels with proper formatting node [shape=none]; C1_label [label="O", pos="2.8,2.2!"]; C1_O_label [label="O", pos="2,1.7!"]; C1_OH_label [label="OH", pos="2.9,0.8!"]; C2_label [label="C", pos="1,1.2!"]; C3_label [label="C", pos="0,1.7!"]; C4_label [label="CH₃", pos="0,2.8!"]; C5_label [label="CH₃", pos="-1.3,0.9!"]; C6_label [label="CH₃", pos="1.6,-0.3!"]; H_C2_label [label="H", pos="1,0.3!"]; } G { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="7.6,5"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];

// Nodes for atoms C1 [label="C", pos="2,1.5!"]; O1 [label="O", pos="2.8,2!"]; O2 [label="OH", pos="2.8,1!"]; C2 [label="C", pos="1,1!"]; H_C2 [label="H", pos="1,0.5!"]; C3 [label="C", pos="0,1.5!"]; H_C3 [label="H", pos="-0.5,1.5!"]; C4 [label="C", pos="0,2.5!"]; C5 [label="C", pos="-1,1!"]; C6 [label="C", pos="1.5,0!"]; // Methyl on C2

// Invisible node for stereochemistry label S_label [label="(S)", pos="0.5,0.7!", fontcolor="#34A853", fontsize=14];

// Bonds C1 -- O1 [style=double]; C1 -- O2; C1 -- C2; C2 -- H_C2 [style=dashed, arrowhead=none]; // Wedge/Dash representation C2 -- C3; C2 -- C6 [penwidth=2.5]; // Wedge C3 -- H_C3; C3 -- C4; C3 -- C5;

// Atom labels with proper formatting node [shape=none]; C1_label [label="O", pos="2.8,2.2!"]; C1_O_label [label="O", pos="2,1.7!"]; C1_OH_label [label="OH", pos="2.9,0.8!"]; C2_label [label="C", pos="1,1.2!"]; C3_label [label="C", pos="0,1.7!"]; C4_label [label="CH₃", pos="0,2.8!"]; C5_label [label="CH₃", pos="-1.3,0.9!"]; C6_label [label="CH₃", pos="1.6,-0.3!"]; H_C2_label [label="H", pos="1,0.3!"]; } caption: 2D structure of (S)-2,3-Dimethylbutanoic acid.

Table 1: Physicochemical Properties of (S)-2,3-Dimethylbutanoic Acid

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2S)-2,3-dimethylbutanoic acid | [7] |

| CAS Number | 15071-34-8 | [1][4][7] |

| Molecular Formula | C₆H₁₂O₂ | [1][4][7] |

| Molecular Weight | 116.16 g/mol | [1][4][7] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | Approx. 190-191 °C | [1][4][9] |

| Melting Point | Approx. 10 °C (values as low as -2 °C reported) | [1][4][6] |

| Density | Approx. 0.87 - 0.944 g/cm³ | [1][4][6] |

| Solubility | Soluble in water, ethanol, and ether |[1][4] |

Note: Discrepancies in reported physical properties can arise from variations in experimental conditions and sample purity.[1][6]

Spectroscopic Characterization

The structural elucidation and purity assessment of (S)-2,3-Dimethylbutanoic acid rely on standard spectroscopic techniques. While detailed spectral data is not provided in the search results, nuclear magnetic resonance (NMR) spectroscopy is a primary tool for characterization. The ¹H NMR spectrum would confirm the presence of the different types of protons, and the ¹³C NMR spectrum would identify the six unique carbon atoms in the molecule. Mass spectrometry would be used to confirm the molecular weight of 116.16 g/mol .[7][8]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like (S)-2,3-Dimethylbutanoic acid is a central challenge in organic chemistry. Direct synthesis often yields a racemic mixture (an equal mix of both enantiomers), which then requires separation.[6] More advanced strategies aim for enantioselective synthesis, creating the desired enantiomer preferentially.

Common synthetic strategies include:

-

Cyanohydrin Synthesis : A multi-step process that can begin with a precursor like 3-hydroxy-3-methyl-2-butanone, which is converted to a cyanohydrin intermediate and subsequently hydrolyzed.[1][4] This pathway requires careful control of reaction conditions to achieve high yields and stereoselectivity.[4]

-

Asymmetric Synthesis via Chiral Auxiliaries : This powerful technique involves temporarily attaching a chiral auxiliary to a precursor molecule.[5][10] The auxiliary, being chiral itself, sterically directs subsequent chemical reactions to favor the formation of one diastereomer over the other.[5] After the desired stereocenter is established, the auxiliary is cleaved, yielding the enantiomerically enriched product.[5] This method offers excellent stereocontrol and is widely used in the synthesis of chiral carboxylic acids.[10]

Applications in Drug Development and Research

The primary value of (S)-2,3-Dimethylbutanoic acid lies in its role as a chiral building block for creating more complex, enantiomerically pure molecules.[1][2] Its defined stereochemistry is transferred during a synthetic sequence to control the stereochemical outcome of the final product.[11]

-

Pharmaceutical Intermediates : Chiral acids are fundamental components in the synthesis of many active pharmaceutical ingredients (APIs).[12] For instance, the (R)-enantiomer of 2,3-dimethylbutanoic acid is utilized in the synthesis of intermediates for drugs like Valsartan, an angiotensin II receptor blocker.[12] This highlights the importance of specific enantiomers of such building blocks in producing therapeutically effective medicines.

-

Asymmetric Synthesis : Beyond being a starting material, derivatives of (S)-2,3-Dimethylbutanoic acid can function as chiral auxiliaries themselves to direct other chemical transformations.[5][11]

-

Metabolic Research : As a branched-chain fatty acid, this molecule and its derivatives can be used as tools to investigate metabolic pathways and the phenomenon of chiral recognition in biological systems.[11][13]

Experimental Protocol: Conversion to Acyl Chloride

A common and critical step in utilizing (S)-2,3-Dimethylbutanoic acid in synthesis is its conversion to the more reactive acyl chloride. This intermediate can then be easily reacted with alcohols or amines to form esters and amides, respectively.[1] The following protocol is a standard procedure for this transformation.

Objective: To synthesize (S)-2,3-dimethylbutanoyl chloride from (S)-2,3-Dimethylbutanoic acid.

Materials:

-

(S)-2,3-Dimethylbutanoic acid (1.0 equivalent)

-

Thionyl chloride (SOCl₂) (1.2 equivalents)

-

Dry toluene (or another suitable anhydrous aprotic solvent)

-

Flame-dried round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2,3-Dimethylbutanoic acid (1.0 eq) in dry toluene.

-

Causality: Anhydrous (dry) conditions are critical because thionyl chloride reacts violently with water. The inert atmosphere prevents moisture from the air from entering the reaction.

-

-

Addition of Reagent: While stirring at room temperature, slowly add thionyl chloride (1.2 eq) to the solution. The addition may be exothermic and may result in the evolution of HCl and SO₂ gas, so it should be performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 2-3 hours.

-

Self-Validation: The progress of the reaction can be monitored by Infrared (IR) spectroscopy. The disappearance of the broad O-H stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride (around 1800 cm⁻¹) indicates the reaction is complete.[5]

-

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Remove the excess thionyl chloride and the toluene solvent under reduced pressure using a rotary evaporator.

-

Causality: Both thionyl chloride and toluene are volatile and can be removed by evaporation, leaving the less volatile product.

-

-

Product: The resulting crude (S)-2,3-dimethylbutanoyl chloride is often of sufficient purity to be used directly in the next synthetic step without further purification.[5]

Conclusion

(S)-2,3-Dimethylbutanoic acid is more than a simple branched-chain fatty acid; it is a specialized tool for the precise construction of three-dimensional molecular architectures. Its value is intrinsically linked to its chirality, a property that is leveraged by researchers and drug development professionals to synthesize enantiomerically pure compounds. Understanding its structure, properties, and synthetic transformations is essential for its effective application in the ongoing quest for more selective and effective pharmaceuticals.

References

- EvitaChem. (n.d.). Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465).

- PubChem. (2024). This compound, (2S)- | C6H12O2 | CID 642234.

- BenchChem. (2025). Application Notes and Protocols: (2R)-2,3-Dimethylbutanoic Acid in Asymmetric Synthesis.

- BenchChem. (2025). (2S)-2,3-dimethylbutanoic acid chemical properties.

- BenchChem. (2025). Comparative Analysis of this compound Enantiomers: A Guide for Researchers.

- Manchester Organics. (n.d.). (2S)-2,3-Dimethylbutanoic acid | 15071-34-8.

- MedchemExpress. (n.d.). (S)-2-Amino-2,3-dimethylbutanoic acid.

- BenchChem. (2025). Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide.

- PubChem. (2024). This compound, (2S)- | C6H12O2 | CID 642234.

- ChemicalBook. (2023). (S)-2,3-Dimethylbutanoicacid | 15071-34-8.

- BenchChem. (2025). Application Notes and Protocols: (2S)-2,3-Dimethylbutanoic Acid as a Chiral Building Block.

- PubChem. (2024). This compound | C6H12O2 | CID 26608.

- BenchChem. (2025). (2R)-2,3-Dimethylbutanoic Acid: A Versatile Chiral Building Block for Asymmetric Synthesis in Drug Discovery and Materials.

- Smolecule. (n.d.). Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6.

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-2,3-Dimethylbutanoicacid | 15071-34-8 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Stereochemistry

An In-depth Technical Guide to (R)-2,3-Dimethylbutanoic Acid

This guide provides a comprehensive technical overview of (R)-2,3-dimethylbutanoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. It delves into the stereoselective synthesis, robust analytical characterization, and key applications of this molecule, emphasizing the scientific rationale behind the described methodologies.

In the landscape of modern drug discovery and organic synthesis, the control of stereochemistry is paramount. Enantiomers of a chiral molecule, while possessing identical physical properties in an achiral environment, can exhibit profoundly different pharmacological, toxicological, and physiological effects. (R)-2,3-dimethylbutanoic acid (CAS: 27855-05-6), the (R)-enantiomer of 2,3-dimethylbutyric acid, serves as a valuable chiral building block for the synthesis of complex molecular architectures.[1][2] Its structure, featuring methyl groups at both the α and β positions, presents unique steric and electronic properties that are leveraged in asymmetric synthesis to impart specific three-dimensional arrangements in target molecules.[3] This guide offers an in-depth exploration of its synthesis and characterization from a practical, field-proven perspective.

Physicochemical and Stereochemical Properties

(R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with a molecular formula of C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1] Understanding its fundamental properties is the first step in its effective application.

General Properties

A summary of the key physicochemical properties for 2,3-dimethylbutanoic acid is presented below. It is important to note that while enantiomers share most physical properties, they differ in their interaction with plane-polarized light.

| Property | Value / Description | Source(s) |

| IUPAC Name | (2R)-2,3-dimethylbutanoic acid | [1] |

| Synonyms | (R)-(-)-2,3-Dimethylbutyric acid | [2] |

| CAS Number | 27855-05-6 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Boiling Point | ~190-191 °C | [4] |

| Appearance | Colorless liquid | N/A |

| Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation | [1] |

Optical Activity

A defining characteristic of enantiomers is their optical activity. The synonyms for the (R) and (S) enantiomers, (R)-(-) and (S)-(+)-2,3-dimethylbutyric acid respectively, indicate that the (R)-enantiomer is levorotatory (rotates plane-polarized light to the left) and the (S)-enantiomer is dextrorotatory.

Causality Insight: The absence of a standard specific rotation value does not impede modern quality control. While polarimetry was a foundational technique, it is less sensitive and can be influenced by trace impurities, temperature, and solvent.[5] For these reasons, the direct, more robust methods of chiral chromatography (GC and HPLC) are the industry standard for accurately determining enantiomeric excess (e.e.).

Enantioselective Synthesis Strategies

The synthesis of (R)-2,3-dimethylbutanoic acid with high enantiomeric purity is a key challenge that can be addressed through several strategic approaches. The choice of method is often a balance between scalability, cost, stereochemical control, and available expertise.

Overview of Synthetic Routes

| Synthesis Strategy | Principle | Typical e.e. / d.e. | Key Advantages | Key Considerations | Source(s) |

| Chiral Auxiliary | A chiral molecule is temporarily attached to a prochiral substrate to direct a diastereoselective alkylation. The auxiliary is cleaved in a final step. | >95% d.e. | High stereoselectivity, reliable, well-established methodology. | Multi-step process, requires stoichiometric amounts of the auxiliary. | [3][6] |

| Enzymatic Kinetic Resolution | An enzyme (e.g., a lipase) selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted (R)-enantiomer. | >99% e.e. (at ~50% conversion) | Environmentally friendly ("green chemistry"), high enantioselectivity, suitable for large scale. | Theoretical maximum yield is 50%, requires careful monitoring to stop at optimal conversion. | [6] |

| Asymmetric Hydrogenation | A prochiral precursor (e.g., 2,3-dimethyl-2-butenoic acid) is hydrogenated using a chiral transition metal catalyst to directly form the (R)-enantiomer. | Variable | Atom-economical, direct route to the final product. | Requires specialized chiral catalysts and high-pressure equipment. | [6] |

Detailed Protocol: Asymmetric Synthesis via a Pseudoephedrine Chiral Auxiliary

This method is a robust and reliable laboratory-scale route to (R)-2,3-dimethylbutanoic acid, leveraging the steric directing effect of a recoverable chiral auxiliary.[6] The workflow is based on the well-established chemistry of Myers' pseudoephedrine amides.

Caption: Synthesis of (R)-2,3-Dimethylbutanoic Acid via Chiral Auxiliary.

Step 1: Amide Formation

-

Rationale: The starting prochiral acid (3-methylbutanoic acid) is first coupled with the chiral auxiliary, (1R,2R)-(+)-pseudoephedrine, to form a stable amide. This sets the stage for the stereoselective reaction.

-

Procedure:

-

Convert 3-methylbutanoic acid to its acid chloride using thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene) under reflux.[3]

-

In a separate flask, dissolve (1R,2R)-(+)-pseudoephedrine and a non-nucleophilic base (e.g., triethylamine) in dry dichloromethane (DCM) at 0 °C.

-

Slowly add the prepared acid chloride to the pseudoephedrine solution. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Perform an aqueous workup and purify the resulting pseudoephedrine amide by flash column chromatography.

-

Step 2: Diastereoselective Alkylation

-

Rationale: The chiral environment created by the pseudoephedrine auxiliary sterically blocks one face of the amide enolate. This forces the incoming electrophile (the methyl group) to attack from the opposite, less hindered face, creating the desired stereocenter with high fidelity.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the pseudoephedrine amide in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of lithium diisopropylamide (LDA) to form the enolate. Stir for 30 minutes.

-

Add methyl iodide (CH₃I) to the enolate solution and stir at -78 °C for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow it to warm to room temperature.

-

Extract the product with an organic solvent and purify by chromatography. The diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR or HPLC analysis.[3]

-

Step 3: Auxiliary Cleavage

-

Rationale: The final step is to liberate the target chiral carboxylic acid from the auxiliary. Acidic hydrolysis is effective for cleaving the amide bond without racemizing the newly formed stereocenter.

-

Procedure:

-

Reflux the purified alkylated amide in a mixture of aqueous sulfuric acid and THF for 24 hours.

-

After cooling, extract the product ((R)-2,3-dimethylbutanoic acid) with ethyl acetate.

-

The aqueous layer can be basified to recover the pseudoephedrine auxiliary for reuse.

-

The final product is purified, and its enantiomeric excess (e.e.) is determined by chiral chromatography.

-

Analytical and Quality Control Strategies

The accurate determination of chemical purity and, critically, enantiomeric purity is essential for any application of (R)-2,3-dimethylbutanoic acid. The molecule's small size, high polarity, and lack of a UV-absorbing chromophore present specific analytical challenges that necessitate specialized approaches, particularly derivatization.[7][8]

Analytical Workflow Diagramdot

Sources

- 1. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,3-Dimethylbutanoic Acid: From Discovery to Contemporary Applications

This guide provides a comprehensive technical overview of 2,3-dimethylbutanoic acid, a chiral branched-chain carboxylic acid with significant relevance in organic synthesis, biochemistry, and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic methodologies, biochemical significance, and diverse applications, underpinned by robust scientific evidence and practical insights.

Introduction and Historical Context

This compound (C₆H₁₂O₂) is a fascinating molecule that, despite its relatively simple structure, has a rich history intertwined with the advancements in organic chemistry and the elucidation of metabolic pathways.[1] It is a branched-chain fatty acid possessing a chiral center at the α-carbon, giving rise to two enantiomers: (R)-2,3-dimethylbutanoic acid and (S)-2,3-dimethylbutanoic acid.[1]

The initial characterization of this compound in the scientific literature dates back to a 1933 publication by M. Hommelen in the Bulletin des Sociétés Chimiques Belges. This early work laid the foundation for future studies by reporting key physical properties of the racemic mixture. The investigation into such branched-chain carboxylic acids in the early to mid-20th century was a significant undertaking, as their synthesis and characterization were more complex compared to the readily available straight-chain fatty acids from natural sources.[1]

The biological importance of this compound came into focus with the progress of biochemical research, particularly in the study of amino acid metabolism. It was identified as a metabolite related to the catabolism of the essential branched-chain amino acid, isoleucine. This discovery was significantly advanced by the investigation of inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), where abnormal levels of branched-chain amino acids and their metabolites are observed.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| CAS Number (Racemate) | 14287-61-7 | [2] |

| CAS Number ((R)-enantiomer) | 27855-05-6 | [3] |

| CAS Number ((S)-enantiomer) | 15071-34-8 | |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 185 - 190 °C at 760 mmHg | [5] |

| Melting Point | -8 to -6 °C | [5] |

| Density | ~0.910 g/cm³ | [5] |

| Solubility | Moderately soluble in water | [4] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2,3-dimethylbutane, a related compound, shows two signals due to its symmetry, one for the methyl protons and one for the methine protons.[6] For this compound, the spectrum would be more complex due to the carboxylic acid group and the chiral center, but would still show characteristic signals for the methyl, methine, and carboxylic acid protons.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of 2,3-dimethylbutane exhibits only two signals, corresponding to the four equivalent methyl carbons and the two equivalent methine carbons.[6] The ¹³C NMR spectrum of this compound would show distinct signals for the carboxylic carbon, the α- and β-carbons, and the different methyl carbons. A predicted ¹³C NMR spectrum for (S)-2-methylbutanoic acid, a similar compound, is available in the Human Metabolome Database.

-

Mass Spectrometry: The mass spectrum of ethyl 2,3-dimethylbutanoate is available in the NIST Chemistry WebBook, which can provide fragmentation patterns useful for the identification of this compound and its derivatives.[7]

Synthesis of this compound

The synthesis of this compound can be approached through both classical methods to obtain the racemic mixture and modern stereoselective techniques to access the individual enantiomers. The choice of method depends on the desired stereochemistry and the scale of the synthesis.

Racemic Synthesis

A well-established method for the synthesis of carboxylic acids is through the carboxylation of a Grignard reagent.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of 2-bromo-3-methylbutane in anhydrous diethyl ether to the magnesium. The reaction is typically initiated with gentle warming. Once the reaction begins, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

-

Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. While stirring vigorously, add finely crushed dry ice (solid carbon dioxide) in excess.[1]

-

Work-up and Isolation: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add a mixture of crushed ice and a strong mineral acid (e.g., HCl or H₂SO₄) to hydrolyze the magnesium salt. Separate the ether layer, and extract the aqueous layer with additional portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure.[1]

This method involves the formation of a cyanohydrin from a ketone, followed by hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol:

-

Formation of the Cyanohydrin: To a solution of 3-methyl-2-butanone in a suitable solvent (e.g., ethanol), add a solution of sodium or potassium cyanide. Cool the mixture in an ice bath and slowly add a mineral acid (e.g., sulfuric acid) dropwise with stirring.[1]

-

Hydrolysis of the Nitrile: The crude cyanohydrin is then hydrolyzed by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).[1]

-

Work-up and Isolation: After hydrolysis, cool the reaction mixture. If basic hydrolysis was used, acidify the solution to precipitate the carboxylic acid. Extract the product into an organic solvent like diethyl ether. Combine the organic extracts, wash, and dry.[1]

-

Purification: Remove the solvent and purify the resulting this compound by distillation under reduced pressure.[1]

Enantioselective Synthesis

Access to enantiomerically pure this compound is crucial for its use in the pharmaceutical industry and as a chiral building block.

This powerful method utilizes a chiral auxiliary to direct the stereoselective alkylation of an enolate.

Experimental Protocol Outline:

-

Amide Formation: (S)-2-Methylbutanoic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with (1R,2R)-pseudoephedrine in the presence of a base like triethylamine to form the corresponding amide.[8]

-

Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added to form the enolate. The enolate is then alkylated with an electrophile, for example, methyl iodide.[8]

-

Auxiliary Cleavage: The chiral auxiliary is removed by acid hydrolysis to yield the enantiomerically enriched (2R)-2,3-dimethylbutanoic acid.[8]

Enzymatic methods offer a green and highly selective alternative for separating enantiomers. This technique relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

Experimental Protocol Outline:

-

Esterification: A racemic mixture of this compound is esterified to a suitable ester, for example, the ethyl ester.

-

Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis using a lipase in a buffered aqueous solution. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomer of the ester remains largely unreacted.

-

Separation: The resulting mixture of the enantiomerically enriched carboxylic acid and the unreacted ester can then be separated by extraction. The ester can be subsequently hydrolyzed to obtain the other enantiomer of the acid.

Biochemical Significance

This compound is intrinsically linked to the catabolism of the essential branched-chain amino acid, isoleucine. While not a direct intermediate in the primary catabolic pathway, its presence can be an indicator of metabolic dysregulation.[1]

The main pathway for isoleucine catabolism involves transamination to α-keto-β-methylvaleric acid, followed by oxidative decarboxylation to α-methylbutyryl-CoA, which is then further metabolized.[1] In certain metabolic conditions, side reactions can occur. For instance, the reduction of α-keto-β-methylvaleric acid can lead to the formation of 2-hydroxy-3-methylvaleric acid, and further metabolism of related intermediates can result in the formation of branched-chain fatty acids like this compound.[1]

Applications

The unique structural features of this compound, particularly its chirality, have led to its use in various scientific and industrial fields.

Chiral Building Block in Drug Development

The enantiomers of this compound are valuable chiral building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3] The stereocenter in these molecules can be used to control the stereochemistry of subsequent reactions, which is critical as the therapeutic activity of many drugs is often associated with a single enantiomer.[3] A notable example is the use of a derivative of (R)-2,3-dimethylbutanoic acid in the synthesis of intermediates for the angiotensin II receptor blocker, Valsartan, which is used to treat high blood pressure.[3]

Flavor and Fragrance Industry

Short-chain branched fatty acids are known to contribute to the flavor and aroma profiles of various food products. 2-Methylbutanoic acid, a closely related compound, is known to have cheesy and sweaty notes.[9] this compound and its esters are also utilized as flavoring agents due to their characteristic odors. For instance, 2-hydroxy-3-methylbutanoic acid has been found in fresh cheeses and is used to enhance cheese flavor.[10] The specific enantiomers can have distinct sensory properties, with one enantiomer often possessing a more desirable aroma profile.[11]

Research Applications

(R)- and (S)-2,3-dimethylbutanoic acid and their derivatives are employed in research to study the principles of chiral recognition.[8] By observing how these enantiomers interact differently with biological systems or chiral stationary phases in chromatography, researchers can gain insights into the mechanisms that govern stereospecific interactions.

Analytical Methods

The accurate determination of the chemical purity and enantiomeric excess of this compound is essential for its application, particularly in the pharmaceutical industry.

-

Chiral Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, derivatization to a more volatile ester, such as the methyl or trimethylsilyl ester, is typically required. The resulting esters can then be separated on a chiral GC column.[5][12]

-

Chiral High-Performance Liquid Chromatography (HPLC): Direct separation of the enantiomers can be achieved using a chiral stationary phase (CSP). Alternatively, the acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. For determining enantiomeric excess, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.

Safety and Toxicology

Conclusion

From its initial characterization in the early 20th century to its current role as a valuable chiral synthon in modern organic chemistry, this compound has proven to be a molecule of enduring scientific interest. Its journey highlights the parallel progress in synthetic methodologies and our understanding of complex biochemical pathways. For researchers and professionals in drug development and other scientific disciplines, a thorough understanding of the discovery, synthesis, properties, and applications of this compound is essential for leveraging its full potential in innovation and discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (2R)-2,3-dimethylbutanoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Process for enhancing a fresh cheese flavor in foods.

-

European Commission. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. [Link]

-

Beilstein Journal of Organic Chemistry. (2010, March 18). A short and efficient synthesis of valsartan via a Negishi reaction. [Link]

-

ResearchGate. (2020, August 9). Synthesis of Valsartan as drug for the treatment of hypertension. [Link]

-

Patsnap. (n.d.). Synthesis method of valsartan. [Link]

-

ResearchGate. (n.d.). Suppression of propanoic acid, acetic acid and 3-methylbutanoic acid production by other volatiles in a Swiss cheese curd slurry system. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]

-

MDPI. (n.d.). Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet. [Link]

-

ACS Publications. (2024, May 3). Formation of Key Aroma Compounds During 30 Weeks of Ripening in Gouda-Type Cheese Produced from Pasteurized and Raw Milk. [Link]

-

WUR eDepot. (n.d.). Pivotal role of cheese salting method for the production of 3‐methylbutanal by Lactococcus lactis. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). [Link]

-

Occupational Safety and Health Administration. (n.d.). 2,3-DIMETHYLBUTANE. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. [Link]

-

Leffingwell & Associates. (n.d.). The 2-Methylbutanoic acids. [Link]

-

ResearchGate. (n.d.). CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]

-

NIST. (n.d.). Butanoic acid, 2,3-dimethyl-, ethyl ester. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1070-83-3: 3,3-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]

- 8. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3853996A - Process for enhancing a fresh cheese flavor in foods - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Formation of Key Aroma Compounds During 30 Weeks of Ripening in Gouda-Type Cheese Produced from Pasteurized and Raw Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

2,3-Dimethylbutanoic Acid: A Key Metabolite in Branched-Chain Amino Acid Metabolism and Its Implications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2,3-Dimethylbutanoic acid (DMBA), a branched-chain carboxylic acid, emerges from the intricate network of branched-chain amino acid (BCAA) catabolism. While not a direct intermediate in the primary energy-yielding pathway of isoleucine, its presence and concentration in biological fluids are significant indicators of metabolic flux and potential dysregulation. This technical guide provides a comprehensive exploration of this compound's role within the context of isoleucine metabolism. We will dissect its biochemical origins, the enzymatic machinery governing its formation, its clinical relevance in inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), and detailed analytical methodologies for its precise quantification. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to facilitate further investigation into this molecule's potential as a biomarker and therapeutic target.

Introduction: The Significance of a Branched-Chain Metabolite

This compound is a C6 branched-chain carboxylic acid with the molecular formula C₆H₁₂O₂.[1][2] Its structure contains a chiral center at the α-carbon, resulting in two distinct enantiomers: (2R)-2,3-dimethylbutanoic acid and (2S)-2,3-dimethylbutanoic acid.[1] While historically studied within the realm of organic synthesis, its biochemical significance is intrinsically linked to the catabolism of the essential amino acid isoleucine.[1]

The degradation of BCAAs—leucine, isoleucine, and valine—is a critical process for energy homeostasis, particularly in tissues like skeletal muscle.[3] Dysregulation of these pathways is implicated in a spectrum of metabolic disorders, making the study of their intermediates and side-products, such as DMBA, a crucial area of clinical and pharmaceutical research.[3] This guide will illuminate the metabolic journey of DMBA, from its amino acid precursor to its analytical characterization.

Biochemical Genesis: The Isoleucine Catabolic Pathway

This compound is not a primary intermediate in the canonical pathway of isoleucine degradation that leads to the production of acetyl-CoA and propionyl-CoA.[1] Instead, it is considered a side-product, the formation of which is indicative of metabolic overflow or enzymatic dysfunction. The core pathway and the genesis of DMBA are initiated by two key enzymatic steps common to all BCAAs.[4]

Initial Steps: Transamination and Oxidative Decarboxylation

-

Transamination: The catabolic journey begins with the reversible transfer of an amino group from isoleucine to α-ketoglutarate. This reaction is catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme, yielding glutamate and the branched-chain α-keto acid (BCKA) analog of isoleucine, 3-methyl-2-oxovaleric acid (also known as α-keto-β-methylvaleric acid).[5][6][7][8][9] This step primarily occurs in skeletal muscle.[8]

-

Oxidative Decarboxylation: The resulting 3-methyl-2-oxovaleric acid is then transported to the mitochondria for the irreversible, rate-limiting step. Here, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes its oxidative decarboxylation to α-methylbutyryl-CoA .[1][6][9] This multi-enzyme complex is a critical regulatory point in BCAA metabolism.[8]

The Formation of this compound

Under conditions of metabolic stress or when the BCKDH complex is deficient, the upstream α-keto acid, 3-methyl-2-oxovaleric acid, accumulates.[6][7] This accumulation drives the flux into alternative, secondary metabolic routes. This compound is formed from the reduction of this accumulated 3-methyl-2-oxovaleric acid. This can also lead to the formation of related metabolites like 2-hydroxy-3-methylvaleric acid.[1]

Clinical Significance: Maple Syrup Urine Disease (MSUD)

The most profound clinical relevance of this pathway is observed in Maple Syrup Urine Disease (MSUD) , a rare autosomal recessive disorder.[7]

-

Pathophysiology: MSUD is caused by a genetic deficiency in the BCKDH complex.[6][7][10] This enzymatic block prevents the normal degradation of BCAAs, leading to a massive accumulation of leucine, isoleucine, valine, and their respective α-keto acids (including 3-methyl-2-oxovaleric acid) in the blood, urine, and cerebrospinal fluid.[6]

-

Neurotoxicity: The buildup of these metabolites, particularly the BCKAs, is highly neurotoxic and can cause severe neurological damage, intellectual disability, and, if untreated, death.[7][10]

-

Biomarker Utility: 3-Methyl-2-oxovaleric acid is a key diagnostic biomarker for MSUD.[6][7] The associated increase in its downstream reductive product, this compound, makes DMBA a relevant molecule in the metabolic profiling of MSUD and other organic acidurias.

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices is essential for both clinical diagnostics and research. Due to its volatility and structural properties, gas chromatography-mass spectrometry (GC-MS) is the most common and robust method. Chiral high-performance liquid chromatography (HPLC) is employed for enantioselective analysis.

Data Presentation: Comparison of Analytical Techniques

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on column interaction. |

| Sample Prep | Requires derivatization (e.g., silylation) to increase volatility.[11] | Often requires derivatization to introduce a UV chromophore and/or for chiral separation.[12] |

| Sensitivity | High sensitivity, especially with selected ion monitoring (SIM). | Sensitivity is dependent on the derivatizing agent's chromophore.[13] |

| Chiral Separation | Possible with a dedicated chiral GC column.[12] | Possible via direct (chiral column) or indirect (diastereomer formation) methods.[13] |

| Primary Use | Routine quantitative analysis in metabolomics and clinical chemistry. | Enantiomer-specific quantification and purity assessment.[13] |

Experimental Protocol: GC-MS Analysis of this compound

This protocol describes a self-validating system for the quantification of DMBA in plasma or urine, involving extraction, derivatization, and GC-MS analysis.

Causality: Derivatization with a silylating agent like BSTFA is a critical step. It converts the polar carboxylic acid group into a nonpolar, more volatile trimethylsilyl (TMS) ester, which is necessary for the compound to travel through the GC column.[11]

Step-by-Step Methodology:

-

Sample Preparation:

-

To 200 µL of plasma or urine, add an internal standard (e.g., an isotopically labeled analog).

-

Acidify the sample with 50 µL of 2M HCl to protonate the carboxylic acid, enhancing its extraction into an organic solvent.

-

Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of a suitable aprotic solvent (e.g., Dichloromethane) and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[11]

-

Seal the vial and heat at 60 °C for 30 minutes to ensure the complete formation of the TMS ester.[11]

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS System and Conditions:

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) or a chiral capillary column for enantiomer separation.

-

Injection: 1 µL, splitless injection mode.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

MS Detection: Electron ionization (EI) source. Acquire data in full scan mode to confirm identity and selected ion monitoring (SIM) mode for precise quantification.

-

Experimental Protocol: Indirect Chiral HPLC Analysis

This protocol is essential for determining the enantiomeric excess of (2R)- and (2S)-2,3-dimethylbutanoic acid.

Causality: Since DMBA lacks a natural chromophore for UV detection, derivatization with a chiral amine (e.g., (R)-(+)-1-phenylethylamine) serves two purposes: it creates two diastereomeric amides that can be separated on a standard achiral column, and it introduces an aromatic ring that allows for sensitive UV detection.[13]

Step-by-Step Methodology:

-

Diastereomeric Amide Formation:

-

Start with a dried, extracted sample of this compound (approx. 10 mg).

-

Dissolve in 1 mL of anhydrous toluene. Add 1.2 equivalents of oxalyl chloride and a catalytic drop of anhydrous dimethylformamide (DMF) to form the acid chloride.[13]

-

In a separate vial, dissolve 1.5 equivalents of a chiral amine (e.g., (R)-(+)-1-phenylethylamine) and 1.5 equivalents of pyridine in 1 mL of anhydrous toluene.[13]

-

Slowly add the acid chloride solution to the amine solution at 0°C and allow the reaction to proceed for 4 hours at room temperature.[13]

-

Quench the reaction and perform a workup to isolate the diastereomeric amide products.

-

-

HPLC System and Conditions:

-

Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or a wavelength appropriate for the introduced chromophore.[13]

-

Validation: Inject a standard prepared from racemic this compound to determine the retention times of the two diastereomers, allowing for accurate peak identification and integration in the sample chromatogram.

-

Emerging Research: Gut Microbiota and Beyond

The role of branched-chain fatty acids (BCFAs) is expanding beyond intermediary metabolism. BCFAs are known constituents of the gut microbiome and have been shown to modulate host metabolic and inflammatory pathways.[14][15] For instance, certain fatty acids produced by gut bacteria can dampen host inflammatory responses.[15] While the direct production of this compound by gut microbiota is not yet fully elucidated, the interplay between host BCAA metabolism and microbial metabolism is an active area of investigation. Future research may reveal a role for DMBA in the complex signaling network of the gut-brain axis.

Conclusion and Future Directions

This compound, a metabolite derived from isoleucine catabolism, serves as a valuable indicator of metabolic state, particularly in the context of disorders like MSUD. Its formation via the overflow from the main BCAA degradation pathway highlights the intricate regulation and potential vulnerability of amino acid metabolism. The robust analytical protocols detailed herein provide the necessary tools for researchers to accurately measure this compound, paving the way for further studies.

Future investigations should focus on:

-

Elucidating the specific enzymes responsible for the reduction of 3-methyl-2-oxovaleric acid to DMBA.

-

Exploring the enantiomer-specific biological activities of (2R)- and (2S)-DMBA.[16]

-

Investigating the potential contribution of the gut microbiome to circulating levels of DMBA.

-

Validating DMBA as a supplementary biomarker for monitoring dietary therapy and disease progression in patients with MSUD and other organic acidurias.

By continuing to explore the nuances of metabolites like this compound, the scientific community can uncover new diagnostic markers and therapeutic avenues for a range of metabolic diseases.

References

-

3-Methyl-2-oxovaleric acid (PAMDB000141). P. aeruginosa Metabolome Database. Available from: [Link]

-

3-Methyl-2-oxovalerate | C6H9O3-. PubChem. Available from: [Link]

-

HMDB0000491 (3-Methyl-2-oxovaleric acid) Protein Associations. Human Metabolome Database. Available from: [Link]

-

3-Methyl-2-oxovaleric Acid. Rupa Health. Available from: [Link]

-

3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained. HealthMatters.io. Available from: [Link]

-

d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida. Journal of Bacteriology. Available from: [Link]

-

Fate of leucine in the metabolites through 3-methylbutanoic and... ResearchGate. Available from: [Link]

-

Catabolic pathway of leucine leading to isovaleric acid and 3-methylbutanol formation. ResearchGate. Available from: [Link]

-

III Analytical Methods. Ministry of the Environment, Government of Japan. Available from: [Link]

-

ANALYTICAL METHOD SUMMARIES. Wisconsin State Laboratory of Hygiene. Available from: [Link]

-

Biochemistry | Isoleucine Deamination & Oxidation. YouTube. Available from: [Link]

-

Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. PubMed. Available from: [Link]

-

The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters. PMC - NIH. Available from: [Link]

-

Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. PubMed Central. Available from: [Link]

-

Novel biomarker identified for diabetes risk. ScienceDaily. Available from: [Link]

-

Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation. NIH. Available from: [Link]

-

This compound | C6H12O2. PubChem. Available from: [Link]

-

3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... ResearchGate. Available from: [Link]

-

Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation. YouTube. Available from: [Link]

-

Branched Chain Amino Acids. PMC - NIH. Available from: [Link]

-

Cross-Talk Between Butyric Acid and Gut Microbiota in Ulcerative Colitis Following Fecal Microbiota Transplantation. Frontiers. Available from: [Link]

-

Branched-Chain Amino Acid Metabolism: Implications for Establishing Safe Intakes. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 6. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]

A Technical Guide to the Biological Significance of 2,3-Dimethylbutanoic Acid Enantiomers

Abstract

Stereochemistry is a pivotal determinant of biological activity, a principle that governs the interaction of small molecules with complex biological systems. 2,3-Dimethylbutanoic acid, a chiral branched-chain fatty acid, exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers.[1][2][3] While extensively utilized as a versatile chiral building block in the asymmetric synthesis of pharmaceuticals and materials, the distinct biological significance of each enantiomer remains a burgeoning field of investigation.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stereoselective context of this compound. We synthesize the current understanding, drawing parallels from the broader class of short- and branched-chain fatty acids to illuminate plausible mechanisms of action. This document details the essential methodologies for the synthesis, chiral separation, and analytical discrimination of the enantiomers—prerequisite steps for any rigorous biological evaluation. Furthermore, we explore potential signaling pathways, including G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs), where stereoselectivity may dictate physiological outcomes.

Introduction: The Imperative of Chirality

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of function. Enantiomers of a chiral drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even contribute to adverse or toxic effects.[6]

This compound serves as a compelling case study in the importance of stereochemistry. As a branched-chain fatty acid (BCFA), it belongs to a class of molecules increasingly recognized for their roles in metabolic regulation and intercellular signaling.[7] Its structural relationship to intermediates in the catabolism of essential branched-chain amino acids, such as isoleucine, hints at a deeper biological relevance.[8] However, to unlock its therapeutic potential and understand its physiological role, it is imperative to dissect the contributions of the individual (R)- and (S)-enantiomers. This guide provides the foundational knowledge and technical protocols to empower researchers to undertake this critical investigation.

Physicochemical and Stereochemical Properties

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[7] Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. The (R)- and (S)-enantiomers of this compound rotate plane-polarized light to an equal magnitude but in opposite directions.